molecular formula C7H10N2O3 B1619068 ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 82831-19-4

ethyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No. B1619068
Key on ui cas rn: 82831-19-4
M. Wt: 170.17 g/mol
InChI Key: CNIUYOLZVQXGAI-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

A mixture of ethyl (2E)-2-(hydroxyimino)-3-oxobutanoate (8.50 g, 53.41 mmol) and 10% Pd/C (0.42 g) in EtOH (25 mL) and a 1.5 M solution of HCl (40 mL) were stirred under hydrogen (50 psig) for 4 h. The vessel was carefully vented then the mixture was filtered through Celite which was subsequently washed with EtOH. The filtrate was concentrated slightly to remove some of the EtOH but the water bath was kept below 40° C. A 5M solution of aqueous HCl (5 mL) was added to the yellow solution and this was added dropwise to a solution of KOCN (6.50 g, 80.12 mmol) in water (25 mL) at RT. The reaction mixture was stirred at RT for 3 days then cooled to 0° C. After 2 h, the precipitate was filtered and washed with a cold 1:1 mixture of MeOH/water (20 mL) and dried under vacuum to afford 1.70 g (19%) of the title compound as a grey powder. 1H NMR (400 MHz, DMSO-d6) δ ppm 10.61 (br. s., 1H), 10.14 (br. s., 1H), 4.16 (d, 2H), 2.20 (br. s., 3H), 1.23 (t, 3H). LCMS m/z 171.3 (M+H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
KOCN
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
19%

Identifiers

REACTION_CXSMILES
O/[N:2]=[C:3](\[C:9](=O)[CH3:10])/[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.[O:13]([C:15]#[N:16])[K]>CCO.O.[Pd]>[CH3:10][C:9]1[NH:16][C:15](=[O:13])[NH:2][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
O\N=C(\C(=O)OCC)/C(C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.42 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Three
Name
KOCN
Quantity
6.5 g
Type
reactant
Smiles
O([K])C#N
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite which
WASH
Type
WASH
Details
was subsequently washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated slightly
CUSTOM
Type
CUSTOM
Details
to remove some of the EtOH
CUSTOM
Type
CUSTOM
Details
was kept below 40° C
ADDITION
Type
ADDITION
Details
A 5M solution of aqueous HCl (5 mL) was added to the yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with a cold 1:1 mixture of MeOH/water (20 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1=C(NC(N1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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